molecular formula C19H16F2N6O B10757782 1-(6-Cyano-3-pyridylcarbonyl)-5',8'-difluorospiro[piperidine-4,2'(1'H)-quinazoline]-4'-amine

1-(6-Cyano-3-pyridylcarbonyl)-5',8'-difluorospiro[piperidine-4,2'(1'H)-quinazoline]-4'-amine

Cat. No.: B10757782
M. Wt: 382.4 g/mol
InChI Key: GIZYIOOBBUHOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-C102222 hydrochloride is a potent, competitive, orally active, and highly selective inhibitor of inducible nitric oxide synthase (iNOS). It has an IC50 value of 37 nM and exhibits antinociceptive and anti-inflammatory activities . This compound is primarily used in scientific research for its ability to inhibit iNOS, which plays a crucial role in various inflammatory and pain-related conditions.

Preparation Methods

The synthesis of AR-C102222 involves several steps, starting with the preparation of the core quinazoline structure. The synthetic route typically includes the following steps:

Industrial production methods for AR-C102222 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

AR-C102222 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

AR-C102222 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of iNOS and its effects on various chemical pathways.

    Biology: The compound is used to investigate the role of iNOS in biological systems, particularly in inflammation and pain pathways.

    Medicine: AR-C102222 is studied for its potential therapeutic applications in treating inflammatory diseases, neuropathic pain, and other conditions involving iNOS.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting iNOS .

Mechanism of Action

AR-C102222 exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). The inhibition of iNOS reduces the production of nitric oxide, a molecule involved in various inflammatory and pain pathways. The compound binds to the active site of iNOS, preventing the enzyme from catalyzing the production of nitric oxide. This inhibition leads to a decrease in inflammation and pain .

Comparison with Similar Compounds

AR-C102222 is unique in its high selectivity and potency as an iNOS inhibitor. Similar compounds include:

AR-C102222 stands out due to its high selectivity and oral bioavailability, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H16F2N6O

Molecular Weight

382.4 g/mol

IUPAC Name

5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile

InChI

InChI=1S/C19H16F2N6O/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11/h1-4,10,25H,5-8H2,(H2,23,26)

InChI Key

GIZYIOOBBUHOBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N

Origin of Product

United States

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